molecular formula C9H10N4 B1427575 N-(1H-1,2,3-triazol-5-ylmethyl)aniline CAS No. 165397-77-3

N-(1H-1,2,3-triazol-5-ylmethyl)aniline

Cat. No. B1427575
CAS RN: 165397-77-3
M. Wt: 174.2 g/mol
InChI Key: HRBWQOHSFYQKOI-UHFFFAOYSA-N
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Description

N-(1H-1,2,3-triazol-5-ylmethyl)aniline, also known as TMA, is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. TMA is a triazole-based compound that is synthesized through a copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC).

Scientific Research Applications

  • C–H Amidation of Arenes : N-(1H-1,2,3-triazol-5-ylmethyl)aniline derivatives were synthesized through ruthenium-catalyzed intermolecular C–H amidation of 2-aryl-1,2,3-triazoles with sulfonylazides, representing a greener approach for C–N bond formation due to N2 gas being the sole byproduct (Wang et al., 2016).

  • Photoluminescent Copper(I) Complexes : Heteroleptic copper(I) complexes incorporating amido-triazole and diphosphine ligands exhibited long-lived photoluminescence with colors ranging from yellow to red-orange, showcasing potential in photophysical applications (Manbeck et al., 2011).

  • Self-Aggregation Studies : N-((1-((1-ethyl-1H-benzo[d]imidazol-2-yl)methyl)-1H-1,2,3-triazole-4-yl)methyl)aniline demonstrated unique self-aggregation properties, forming fibrillar and spherulitic growth, providing insights into molecular interactions like hydrogen bonding and π–π stacking interactions (Sahay & Ghalsasi, 2019).

  • Supramolecular Interactions of 1,2,3-Triazoles : The research highlighted the diverse supramolecular interactions of 1,2,3-triazoles, stemming from their rich nitrogen content and highly polarized carbon atom, making them highly functional in applications like anion recognition, catalysis, and photochemistry (Schulze & Schubert, 2014).

  • Synthesis of Bis(1,2,3-Triazole) Functionalized Quinoline-2,4-Diones : Exploiting derivatives of 3-(1H-1,2,3-triazol-1-yl)quinoline-2,4(1H,3H)-dione for the synthesis of bis(1,2,3-triazole) functionalized compounds, revealing insights into the potential of these compounds in various chemical applications (Milićević et al., 2018).

properties

IUPAC Name

N-(2H-triazol-4-ylmethyl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4/c1-2-4-8(5-3-1)10-6-9-7-11-13-12-9/h1-5,7,10H,6H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRBWQOHSFYQKOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NCC2=NNN=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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